
ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to the oxygen of the ester functional group, and a phenoxy group substituted with two methyl groups at the 2 and 5 positions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE typically involves the esterification of 2,5-dimethylphenoxyacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,5-dimethylphenoxyacetic acid+ethanolH2SO4Ethyl 2,5-dimethylphenoxyacetate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br_2) or nitric acid (HNO_3).
Major Products:
Oxidation: Formation of 2,5-dimethylphenoxyacetic acid.
Reduction: Formation of 2,5-dimethylphenoxyethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.
Applications De Recherche Scientifique
ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE can be compared with other similar esters, such as:
- Ethyl 2,4-dimethylphenoxyacetate
- Ethyl 3,5-dimethylphenoxyacetate
- Ethyl 2,5-dimethoxyphenoxyacetate
Uniqueness: The unique substitution pattern of the methyl groups at the 2 and 5 positions on the phenoxy ring distinguishes this compound from its analogs. This specific substitution can influence its reactivity, physical properties, and biological activities, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
ethyl 2-(2,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3 |
Clé InChI |
ZEVKJPPBNRORJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=CC(=C1)C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
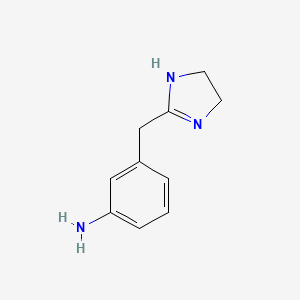
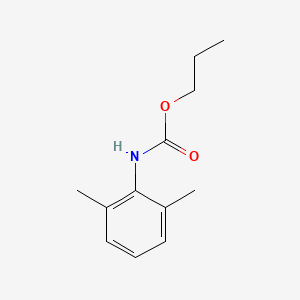
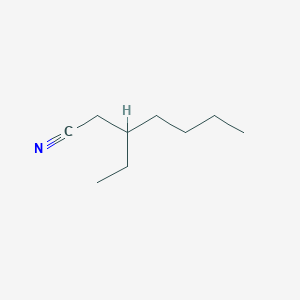
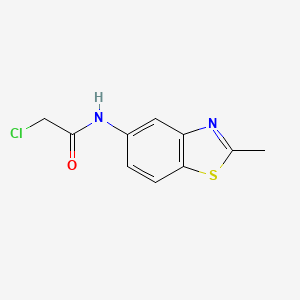
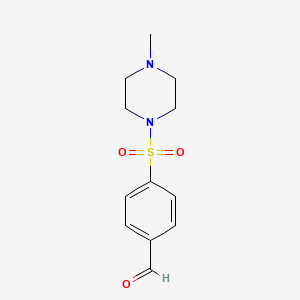


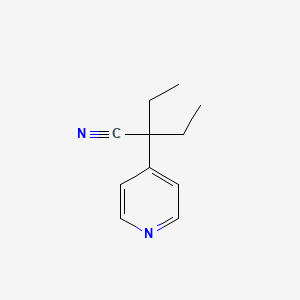
![2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide](/img/structure/B8757868.png)

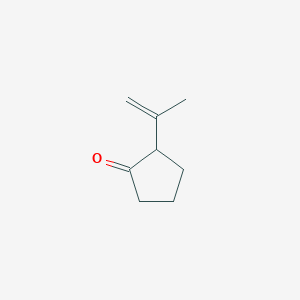
![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B8757897.png)


